

Application Notes: Acridinediamine as a Fluorescent Probe for Nucleic Acids

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Compound of Interest

Compound Name: 4,5-Acridinediamine

Cat. No.: B3189661

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Introduction

Acridine orange (AO) is a versatile, cell-permeable fluorescent dye that has been extensively utilized for the detection and analysis of nucleic acids in a variety of biological systems. Its metachromatic properties allow for the differential staining of double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), making it an invaluable tool for researchers in cell biology, molecular biology, and drug development. When AO intercalates into dsDNA, it emits a green fluorescence, whereas its association with ssRNA results in a red fluorescence. This distinct spectral shift enables the simultaneous visualization and quantification of DNA and RNA within the same sample, providing insights into cellular processes such as the cell cycle, apoptosis, and transcriptional activity.

These application notes provide a comprehensive overview of the use of acridine orange as a fluorescent probe for nucleic acids, including its photophysical properties, detailed experimental protocols for cell staining and analysis, and troubleshooting guidelines.

Data Presentation

The fluorescence properties of acridine orange are significantly altered upon binding to nucleic acids. The mode of binding dictates the resulting spectral characteristics.

Property	Acridine Orange (Free in Solution)	Acridine Orange- dsDNA Complex	Acridine Orange- ssRNA Complex
Binding Mode	-	Intercalation	Electrostatic Stacking
Excitation Max (λ_{ex})	~490 nm	~502 nm[1]	~460 nm[1][2]
Emission Max (λ_{em})	~520 nm	~525 nm (Green)[1]	~650 nm (Red)[1][2]
Fluorescence Quantum Yield (Φ_F)	Low	Increased (1.42 to 2.38-fold enhancement compared to monomeric AO)[3]	Generally lower than DNA-bound AO
Fluorescence Lifetime (τ)	~2 ns	~2 ns	~20 ns[4]
Binding Affinity (K_a)	-	$5 \times 10^4 - 1 \times 10^5 \text{ M}^{-1}$ [3]	Not precisely determined, but involves strong electrostatic interactions

Signaling Pathway and Experimental Workflow

The differential fluorescence of acridine orange with DNA and RNA is a result of its distinct binding modes, which can be visualized as a signaling pathway. The general experimental workflow for utilizing acridine orange is also outlined below.

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References

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